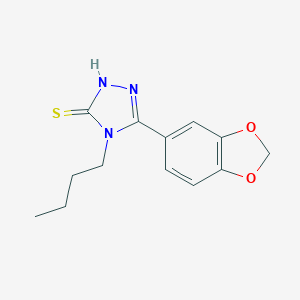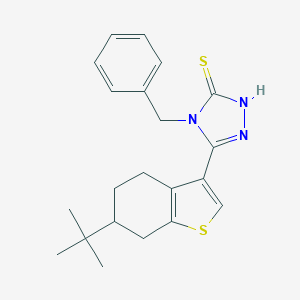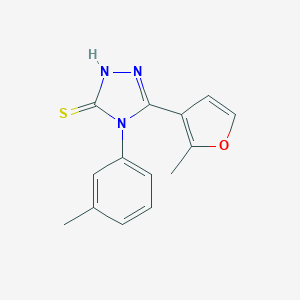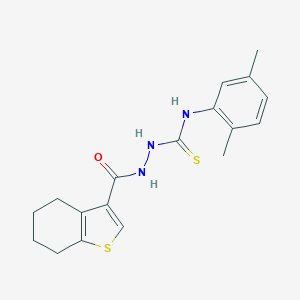![molecular formula C28H25N5O7 B456555 {3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B456555.png)
{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE” is a complex organic molecule that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include palladium catalysts, strong bases, and various solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery. Its structural features could be optimized to enhance binding affinity and selectivity towards specific biological targets.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies might focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE"
- This compound"
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities.
Properties
Molecular Formula |
C28H25N5O7 |
|---|---|
Molecular Weight |
543.5g/mol |
IUPAC Name |
[(7E)-3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(1-ethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H25N5O7/c1-2-31-13-20(33(35)36)26(29-31)28(34)32-27(18-7-9-22-24(12-18)40-15-38-22)19-5-3-4-17(25(19)30-32)10-16-6-8-21-23(11-16)39-14-37-21/h6-13,19,27H,2-5,14-15H2,1H3/b17-10+ |
InChI Key |
BVADIOQNARLZOG-LICLKQGHSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC5=C(C=C4)OCO5)/C3=N2)C6=CC7=C(C=C6)OCO7)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456475.png)
![DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE](/img/structure/B456476.png)

![1-{2-[7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-{4-nitrophenyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456478.png)
![5-(4-CHLOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456479.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456481.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456484.png)
![1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B456485.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456486.png)
![N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456487.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]furan-2-carboxamide](/img/structure/B456490.png)

